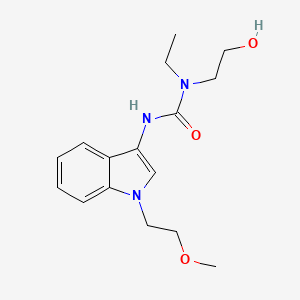

1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-Ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a substituted indole moiety. The compound’s structure combines a urea backbone with two distinct substituents:

- N1-substituents: Ethyl and 2-hydroxyethyl groups.

- N3-substituent: A 1-(2-methoxyethyl)-1H-indol-3-yl group.

The hydroxyethyl group enhances hydrophilicity, while the methoxyethyl chain on the indole ring introduces moderate lipophilicity.

Properties

IUPAC Name |

1-ethyl-1-(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-3-18(8-10-20)16(21)17-14-12-19(9-11-22-2)15-7-5-4-6-13(14)15/h4-7,12,20H,3,8-11H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCGCHWJDSAGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)NC1=CN(C2=CC=CC=C21)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the indole precursor, followed by the introduction of the urea group and subsequent functionalization to achieve the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Medicine: It has potential as a therapeutic agent due to its unique structure and functional groups.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, it is compared to structurally related urea derivatives with indole or aryl substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Findings :

Hydrophilicity vs. Lipophilicity :

- The target compound’s 2-hydroxyethyl group improves aqueous solubility compared to purely lipophilic analogs like 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea .

- The methoxyethyl group on the indole ring provides moderate lipophilicity, likely enhancing membrane permeability relative to fully hydrophilic derivatives .

The target compound avoids this via smaller ethyl/hydroxyethyl groups. Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but reduce solubility—a trade-off the target compound mitigates with its hydroxyethyl group.

Synthetic Accessibility :

- Nucleophilic substitution methods for indole derivatives (as in ) suggest that the methoxyethyl and hydroxyethyl groups are synthetically tractable, avoiding the challenges of introducing trifluoromethyl or thiophene groups .

Research Implications

- Drug Design : The target compound’s balanced solubility profile makes it a candidate for oral bioavailability studies, particularly in kinase inhibitors where indole-urea hybrids are common.

- Structure-Activity Relationship (SAR) : Further modifications to the indole’s methoxyethyl group (e.g., varying chain length) could optimize target affinity without compromising solubility .

Biological Activity

1-Ethyl-1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS Number: 922991-48-8) is a complex organic compound characterized by its indole ring and urea moiety, along with various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which may extend to therapeutic applications.

Chemical Structure and Properties

The compound features an indole structure that is known for its biological significance, particularly in drug design. The presence of the urea functional group enhances its potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O3 |

| Molecular Weight | 303.37 g/mol |

| IUPAC Name | 1-ethyl-1-(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |

| InChI Key | InChI=1S/C16H23N3O3/c1-3-18(8-10-20)16(21)17-14-12... |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups present allow it to form hydrogen bonds and hydrophobic interactions, which modulate the activity of these targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Indole derivatives are often studied for their potential as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Many urea derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Study on Anticancer Activity

A study published in Molecules explored the anticancer properties of indole-based compounds. It was found that certain derivatives exhibited significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against MDA-MB-231 breast cancer cells . The study highlighted that modifications in the side chains could enhance the compound's efficacy.

Antimicrobial Evaluation

Research published in Pharmaceuticals indicated that urea derivatives showed broad-spectrum antimicrobial activity. The minimal inhibitory concentrations (MIC) for selected compounds were reported, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is insightful:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Ethyl-1H-indole-3-carboxamide | Moderate | Anticancer |

| 1-(2-Hydroxyethyl)-3-(1H-indol-3-yl)urea | High | Antimicrobial |

| 4-Methoxyphenyl Urea Derivative | Low | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.